molecular formula C16H12N4S B14939423 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14939423
M. Wt: 292.4 g/mol
InChI Key: WZISDNWOODJPIT-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methylsulfanyl group at the 2-position and a naphthyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in the formation of the desired compound with excellent yields . The reaction conditions are mild and do not require the use of any catalysts, making the process efficient and environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The simplicity and efficiency of the reaction conditions make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include stable dihydro derivatives and nitro-substituted derivatives, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as a tubulin polymerization inhibitor, binding to the colchicine binding site of tubulin and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl and naphthyl groups enhances its pharmacological profile, making it a promising candidate for further research and development.

Properties

Molecular Formula

C16H12N4S

Molecular Weight

292.4 g/mol

IUPAC Name

2-methylsulfanyl-7-naphthalen-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H12N4S/c1-21-16-18-15-17-10-9-14(20(15)19-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3

InChI Key

WZISDNWOODJPIT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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